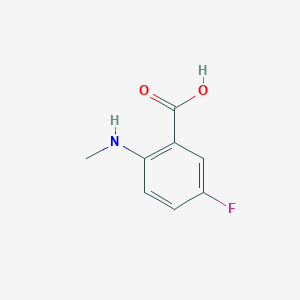

5-Fluoro-2-(methylamino)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWSHIHKYUGHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Fluoro-2-(methylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is synthesized through various methods involving the introduction of a fluorine atom and a methylamino group onto a benzoic acid scaffold. The presence of these functional groups enhances the compound's lipophilicity and binding affinity to biological targets, which is critical for its activity.

Biological Activity

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, compounds with similar structural modifications have shown potent activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes . In comparative studies, some derivatives demonstrated effectiveness comparable to established antibiotics like telithromycin, suggesting a promising avenue for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC(50) values in the nanomolar range . The mechanism of action appears to involve the intracellular release of active metabolites that interfere with cellular processes essential for cancer cell survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : The presence of the methylamino group allows for hydrogen bonding and electrostatic interactions with receptors or enzymes, enhancing binding affinity .

- Metabolic Pathways : It is involved in various metabolic pathways, potentially altering the expression or activity of proteins critical for disease progression.

Case Studies

- Antibacterial Efficacy : In a study evaluating novel lincomycin derivatives, the 5-fluoro derivative exhibited reduced antibacterial activity against certain strains compared to its non-fluorinated counterparts. This highlights the importance of structural modifications in optimizing antibacterial efficacy .

- Cancer Cell Proliferation : Research on phosphoramidate analogues demonstrated significant growth inhibition in leukemia cells, suggesting that modifications similar to those found in this compound can lead to potent anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor interaction |

| Methyl 5-fluoro-2-amino benzoate | High | Moderate | Enzyme inhibition |

| Methyl 5-fluoro-2-hydroxybenzoate | Low | High | Apoptosis induction |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-2-(methylamino)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into derivatives that exhibit enhanced biological activities.

- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant activity against leukemia models, with IC50 values in the nanomolar range, suggesting potent antitumor effects .

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Biochemical Research

The compound is utilized in studies exploring enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses .

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing critical signaling pathways within cells .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro. The results indicated that the compound significantly suppressed tumor growth by interfering with DNA synthesis pathways, thereby inhibiting cell cycle progression.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound displayed notable activity against common bacterial strains. The cationic nature of the compound allowed it to disrupt bacterial membranes effectively, making it a candidate for further development as an antibiotic .

Data Table: Biological Activities

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological profiles.

Key Observations:

- Substituent Bulkiness: Bulky groups (e.g., 4-methoxyphenylamino in 3c) correlate with higher melting points due to enhanced intermolecular interactions .

- Functional Group Effects: The methylamino group in the target compound likely improves solubility in polar solvents compared to ester derivatives (e.g., Methyl 5-fluoro-2-(methylamino)benzoate) .

Vorbereitungsmethoden

General Synthetic Strategy Overview

The compound 5-fluoro-2-(methylamino)benzoic acid can be synthesized by functionalizing the 5-fluoro-2-substituted benzoic acid scaffold, typically involving:

- Introduction of the methylamino group at the 2-position.

- Maintenance or introduction of the fluorine substituent at the 5-position.

- Preservation of the carboxylic acid functionality.

Common synthetic approaches include nitration, reduction, amination, and methylation steps, often performed in continuous or batch processes.

Preparation from 5-Fluoro-2-Methylbenzoic Acid Derivatives

A patented continuous flow process details the preparation of fluorinated benzoic acid derivatives closely related to this compound, starting from 5-fluoro-2-methylbenzoic acid:

- Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

The methyl group at the 2-position is nitrated in the presence of sulfuric acid as an acid catalyst (H₂SO₄), with the molar ratio of acid to substrate ranging from 1 to 50 times, preferably 5 to 20 times. The reaction can be conducted batch-wise or continuously. - Step 2: Reduction and Amination

The nitro group is reduced to an amino group, which is then methylated to form the methylamino substituent. This step can be performed using methanol as a methyl donor at elevated temperatures (around 100°C) in a continuous flow reactor system. - Process Conditions :

- Pre-cooling feeds to 20°C before reaction.

- Use of microreactors (e.g., FlowPlate® A5 mikroreactor) for precise temperature and residence time control.

- Residence times of 17 seconds for nitration and 6 minutes for methylation steps.

- Purification :

Conventional methods such as quenching with water, extraction, distillation under reduced pressure, crystallization, chromatography, filtration, and washing are used to isolate and purify the final product.

This continuous flow approach offers advantages in reaction control, safety, and scalability for industrial production.

Alternative Route via 2-Amino-5-Fluorobenzoic Acid Intermediate

Another well-documented method involves synthesizing 2-amino-5-fluorobenzoic acid as an intermediate, which can be subsequently methylated to yield this compound:

- Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid

- Starting from 4-fluoroaniline, condensation with chloral hydrate and hydroxylamine hydrochloride produces N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.

- Cyclization in concentrated sulfuric acid forms 5-fluoro-1H-indole-2,3-dione.

- Oxidation under alkaline conditions with hydrogen peroxide yields 2-amino-5-fluorobenzoic acid.

- Step 2: Methylation of the amino group

- The amino group at the 2-position is methylated using suitable methylating agents (e.g., methyl iodide or formaldehyde with reducing agents) under controlled conditions to afford this compound.

Reaction Conditions and Notes:

- Oxidation step uses sodium or potassium hydroxide at 15-25% weight concentration.

- Molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide is preferably 1:2.5–4.0.

- Oxidation temperature is maintained between 80–90°C.

- Purification is typically achieved by recrystallization from xylene or similar solvents.

This method is advantageous due to the availability of inexpensive raw materials, mild reaction conditions, and operational safety, making it suitable for industrial scale-up.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Continuous flow technology enables precise control over reaction parameters such as temperature, residence time, and reagent mixing, which enhances yield and purity while minimizing side reactions and safety risks.

- The route via 2-amino-5-fluorobenzoic acid is well-established and benefits from the use of readily available and inexpensive starting materials, with mild and safe reaction conditions suitable for industrial application.

- Both methods require subsequent methylation of the amino group to obtain the final this compound, which can be achieved by standard methylation protocols.

- Purification techniques such as recrystallization and chromatography are critical to obtaining high-purity products suitable for pharmaceutical or fine chemical uses.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Fluoro-2-(methylamino)benzoic acid, and how can reaction parameters be optimized?

- Methodology :

- Nucleophilic Substitution : Start with a fluorinated benzoic acid derivative (e.g., 5-fluoro-2-chlorobenzoic acid) and perform methylamine substitution under basic conditions (e.g., NaHCO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or HPLC .

- Catalytic Optimization : Use Lewis acid catalysts (e.g., AlCl₃) for regioselective functionalization, similar to Friedel-Crafts acylation methods described for fluorinated benzaldehyde derivatives .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate high-purity product (>98%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98% by area normalization) .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), focusing on fluorine coupling patterns and methylamino proton signals (δ ~2.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected for C₉H₉FNO₂: 198.06) .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound in solution?

- Methodology :

- Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays or methanol for synthetic applications. Avoid aqueous buffers with extreme pH due to hydrolysis risks .

- Storage : Store solid compound at room temperature (RT) in a desiccator. For long-term stability, aliquot solutions at -20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during derivatization of fluorinated benzoic acid analogs like this compound?

- Methodology :

- Substituent Effects Analysis : Use computational tools (e.g., DFT calculations) to predict electronic effects of fluorine and methylamino groups on reaction pathways. Compare with experimental outcomes from analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde) .

- Reaction Screening : Test diverse conditions (e.g., varying temperature, catalysts, or solvents) to identify optimal parameters. For example, replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .

- Controlled Studies : Perform kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and adjust reaction timelines .

Q. What methodologies are appropriate for evaluating the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- Metabolite Identification : Use high-resolution MSⁿ to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns with synthetic standards .

- In Vivo Studies : Administer radiolabeled compound (¹⁴C/³H) to rodents, collect plasma/urine samples, and assess pharmacokinetic parameters (AUC, Cmax) .

Q. How can researchers design experiments to investigate the bioactivity of this compound against enzyme targets (e.g., kinases or carboxylases)?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ATPase activity for kinases) with purified enzymes. Include positive controls (e.g., staurosporine) and IC₅₀ determination via dose-response curves .

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to identify binding interactions. Compare with fluorinated analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) to map structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.